molecular formula C13H16O4 B15090804 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B15090804
M. Wt: 236.26 g/mol
InChI Key: ZGCVJONSZAEWNY-UHFFFAOYSA-N
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Description

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol This compound is characterized by the presence of a methoxy group and a tetrahydro-2H-pyran-4-yl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.

    Esterification: The first step involves the esterification of 4-methoxybenzoic acid with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carboxylic acid derivative, while reduction of the benzoic acid moiety forms the corresponding alcohol .

Scientific Research Applications

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and tetrahydro-2H-pyran-4-yl groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the methoxy and tetrahydro-2H-pyran-4-yl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-methoxy-3-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C13H16O4/c1-16-12-3-2-10(13(14)15)8-11(12)9-4-6-17-7-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,15)

InChI Key

ZGCVJONSZAEWNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2CCOCC2

Origin of Product

United States

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